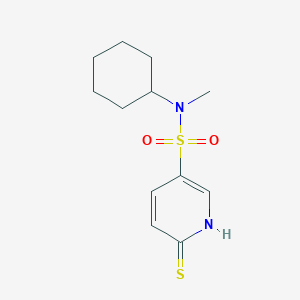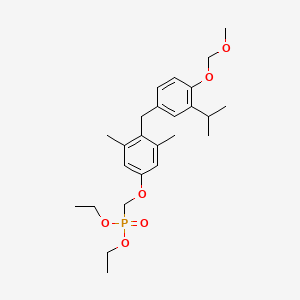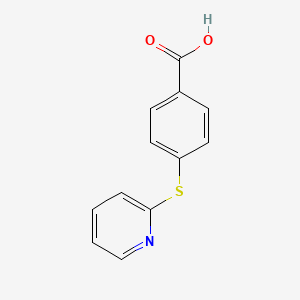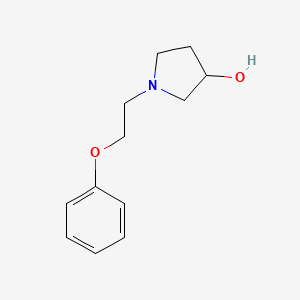![molecular formula C20H15ClF3NO2 B3288817 3-[5-(3-chlorophenyl)-2-furyl]-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 853312-61-5](/img/structure/B3288817.png)
3-[5-(3-chlorophenyl)-2-furyl]-N-[3-(trifluoromethyl)phenyl]propanamide
Descripción general
Descripción
3-[5-(3-chlorophenyl)-2-furyl]-N-[3-(trifluoromethyl)phenyl]propanamide is a complex organic compound with the molecular formula C20H15ClF3NO2 and a molecular weight of 393.796 g/mol . This compound is notable for its unique structure, which includes a chlorophenyl group, a furyl group, and a trifluoromethylphenyl group. It is used primarily in early discovery research and is part of a collection of rare and unique chemicals .
Métodos De Preparación
The synthesis of 3-[5-(3-chlorophenyl)-2-furyl]-N-[3-(trifluoromethyl)phenyl]propanamide involves several steps. The synthetic route typically starts with the preparation of the chlorophenyl and furyl intermediates, followed by their coupling under specific reaction conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the coupling reaction. Industrial production methods may vary, but they generally follow similar principles, with optimization for yield and purity .
Análisis De Reacciones Químicas
3-[5-(3-chlorophenyl)-2-furyl]-N-[3-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Aplicaciones Científicas De Investigación
3-[5-(3-chlorophenyl)-2-furyl]-N-[3-(trifluoromethyl)phenyl]propanamide has several scientific research applications:
Chemistry: It is used in the synthesis of other complex organic compounds and as a reagent in various chemical reactions.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving the chlorophenyl and furyl groups.
Industry: It is used in the development of new materials and chemicals with unique properties.
Mecanismo De Acción
The mechanism of action of 3-[5-(3-chlorophenyl)-2-furyl]-N-[3-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The chlorophenyl and furyl groups are known to interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it more effective in its interactions .
Comparación Con Compuestos Similares
3-[5-(3-chlorophenyl)-2-furyl]-N-[3-(trifluoromethyl)phenyl]propanamide can be compared with other similar compounds, such as:
- 3-[5-(4-chlorophenyl)-2-furyl]-N-[3-(trifluoromethyl)phenyl]propanamide
- 3-[5-(3-chlorophenyl)-2-furyl]-N-[2-(trifluoromethyl)phenyl]propanamide
- 3-[5-(3-chlorophenyl)-2-furyl]-N-[2-fluorophenyl]propanamide These compounds share similar structural features but differ in the position and type of substituents on the phenyl and furyl groups. The unique combination of substituents in this compound gives it distinct chemical and biological properties .
Propiedades
IUPAC Name |
3-[5-(3-chlorophenyl)furan-2-yl]-N-[3-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3NO2/c21-15-5-1-3-13(11-15)18-9-7-17(27-18)8-10-19(26)25-16-6-2-4-14(12-16)20(22,23)24/h1-7,9,11-12H,8,10H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCTYPQZJRMEEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853312-61-5 | |
| Record name | 3-(5-(3-CHLOROPHENYL)-2-FURYL)-N-(3-(TRIFLUOROMETHYL)PHENYL)PROPANAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-benzyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B3288739.png)




![5-(Diethylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid](/img/structure/B3288781.png)
![2-chloro-N-{2-[(2-fluorobenzyl)thio]ethyl}acetamide](/img/structure/B3288783.png)
methanamine](/img/structure/B3288791.png)






